

Spectroscopic Profile of 2-Phenylquinoline-7-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carboxylic acid

Cat. No.: B1356969

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-phenylquinoline-7-carboxylic acid**. Due to the limited availability of public domain experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, including 2-phenylquinoline-4-carboxylic acid and other quinoline derivatives, as well as fundamental principles of spectroscopic analysis. This guide also includes detailed experimental protocols for acquiring such data and a visual workflow for the spectroscopic analysis of synthesized compounds.

Introduction

2-Phenylquinoline-7-carboxylic acid is a heterocyclic compound with a molecular formula of $C_{16}H_{11}NO_2$ and a molecular weight of 249.26 g/mol .^[1] Its structure, featuring a phenyl group at the 2-position and a carboxylic acid at the 7-position of the quinoline core, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and structural elucidation. This guide aims to provide a foundational understanding of its expected spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-phenylquinoline-7-carboxylic acid**. These are estimations and may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Phenylquinoline-7-carboxylic acid**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
COOH	12.0 - 13.0	Broad Singlet	-
H-8	~8.4	Singlet	-
H-5	~8.2	Doublet	~8.5
H-6	~8.0	Doublet of Doublets	~8.5, ~1.5
H-3	~7.9	Doublet	~8.6
H-4	~7.8	Doublet	~8.6
H-2', H-6'	7.6 - 7.8	Multiplet	-
H-3', H-4', H-5'	7.4 - 7.6	Multiplet	-

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Phenylquinoline-7-carboxylic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	~167
C-2	~156
C-8a	~148
C-4a	~147
C-1'	~139
C-4	~137
C-7	~131
C-5	~129
C-2', C-6'	~129
C-4'	~128
C-3', C-5'	~127
C-8	~127
C-6	~126
C-3	~120

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Phenylquinoline-7-carboxylic acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Aromatic)	3100 - 3000	Medium
C=O (Carboxylic Acid)	1710 - 1680	Strong
C=C (Aromatic)	1600 - 1450	Medium-Strong
C-O (Carboxylic Acid)	1320 - 1210	Strong
O-H Bend	950 - 910	Medium, Broad

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Phenylquinoline-7-carboxylic acid**

Analysis Type	Predicted m/z Value	Interpretation
High-Resolution MS (HRMS)	$[M+H]^+ \approx 250.0817$	Protonated Molecular Ion
Electron Ionization MS (EI-MS)	$M^+ \approx 249$	Molecular Ion
EI-MS Fragmentation	$[M-COOH]^+ \approx 204$	Loss of Carboxyl Group
EI-MS Fragmentation	$[M-CO_2]^+ \approx 205$	Loss of Carbon Dioxide

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline carboxylic acids.

NMR Spectroscopy

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-10 mg of the sample.
 - For ¹³C NMR, weigh 20-50 mg of the sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids.
- Transfer the solution into a clean NMR tube.

- Data Acquisition:
 - Record the spectra on a spectrometer, for instance, a Bruker DRX spectrometer at 500 MHz, using tetramethylsilane (TMS) as an internal standard.[2]
 - Acquire standard 1D (¹H, ¹³C) and, if necessary, 2D (COSY, HSQC, HMBC) spectra for full structural assignment.

IR Spectroscopy

- Sample Preparation:
 - Prepare samples as KBr pellets by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[3]
- Data Acquisition:
 - Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[3]
 - Identify characteristic absorption bands for the functional groups present.

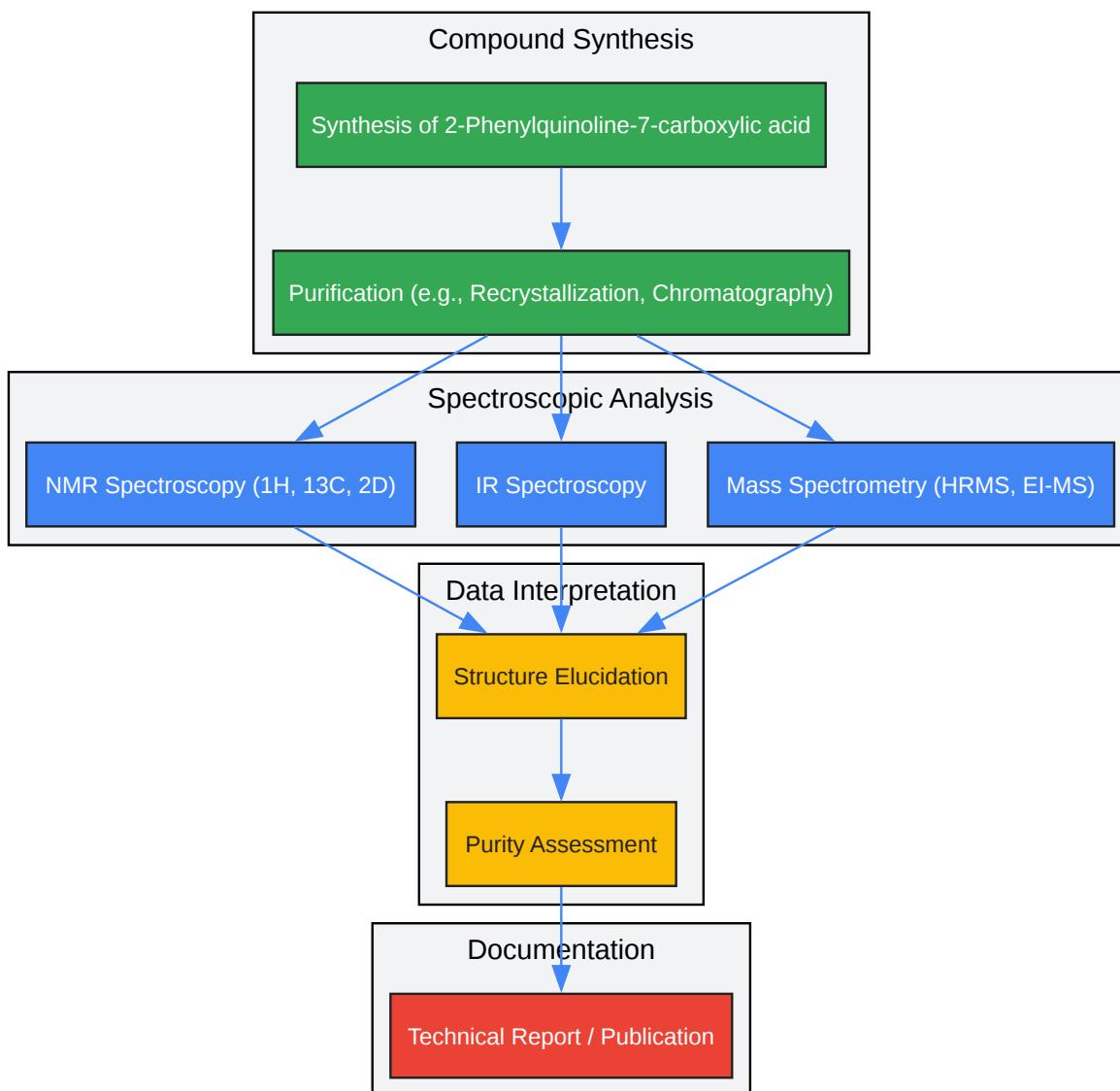
Mass Spectrometry

- Sample Preparation:
 - Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
- Data Acquisition:
 - For high-resolution mass spectra, a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer or a similar instrument can be used.[2]

- Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) for HRMS or electron ionization (EI) for fragmentation patterns.

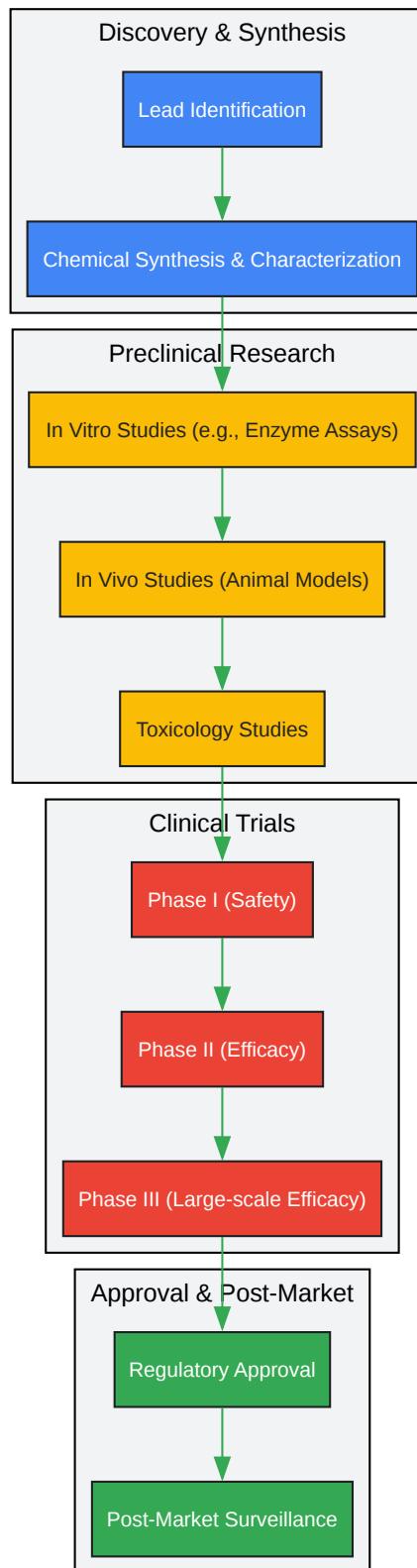
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for drug development involving such compounds.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: A simplified signaling pathway for the drug development process.

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